5-Bromo-4,4,5,5-tetrafluoropentan-2-one 5-Bromo-4,4,5,5-tetrafluoropentan-2-one
Brand Name: Vulcanchem
CAS No.: 2361633-92-1
VCID: VC6729296
InChI: InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3
SMILES: CC(=O)CC(C(F)(F)Br)(F)F
Molecular Formula: C5H5BrF4O
Molecular Weight: 236.992

5-Bromo-4,4,5,5-tetrafluoropentan-2-one

CAS No.: 2361633-92-1

Cat. No.: VC6729296

Molecular Formula: C5H5BrF4O

Molecular Weight: 236.992

* For research use only. Not for human or veterinary use.

5-Bromo-4,4,5,5-tetrafluoropentan-2-one - 2361633-92-1

Specification

CAS No. 2361633-92-1
Molecular Formula C5H5BrF4O
Molecular Weight 236.992
IUPAC Name 5-bromo-4,4,5,5-tetrafluoropentan-2-one
Standard InChI InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3
Standard InChI Key DSIHQHPEQQJYOU-UHFFFAOYSA-N
SMILES CC(=O)CC(C(F)(F)Br)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula C5H5BrF4O\text{C}_5\text{H}_5\text{BrF}_4\text{O} indicates a pentanone backbone with bromine and fluorine atoms occupying specific positions. The International Union of Pure and Applied Chemistry (IUPAC) name, 5-bromo-4,4,5,5-tetrafluoropentan-2-one, reflects the substitution pattern:

  • Ketone group: Positioned at carbon 2.

  • Bromine and fluorine substituents: Located at carbons 4 and 5, with fluorine atoms forming a gem-difluoro configuration at each carbon .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2361633-92-1
Molecular FormulaC5H5BrF4O\text{C}_5\text{H}_5\text{BrF}_4\text{O}
Molecular Weight236.99 g/mol
Structural FeaturesBromine, tetrafluoro, ketone

Synthetic Routes and Methodologies

Table 2: Key Reaction Parameters from CN119462332A

ParameterValue
Reaction Temperature60–80°C
SolventTetrahydrofuran (THF)
InitiatorDi-tert-butyl peroxide
Yield (for pentanol)~75% (crude)

Telomerization Strategies

Research in ACS Omega (2019) highlights telomerization as a method to introduce gem-difluoro groups . Applying this to pentan-2-one derivatives:

  • Monomer: Tetrafluoroethylene (C2F4\text{C}_2\text{F}_4).

  • Telogen: Brominated alkanes (e.g., 1-bromopentane).

  • Outcome: Sequential addition of fluorine and bromine atoms to form the tetrafluorobromo moiety .

Applications in Organofluorine Chemistry

Pharmaceutical Intermediates

Fluorinated ketones are critical in drug discovery due to their metabolic stability and electronegativity. For example:

  • β-Secretase Inhibitors: Patents describe perfluorinated oxazin-2-amine derivatives as Alzheimer’s disease therapeutics, where fluoroketones serve as precursors .

  • Antiviral Agents: Bromofluorinated compounds exhibit enhanced binding to viral proteases .

Materials Science

The compound’s fluorine content suggests utility in:

  • Surface Modifiers: Reducing surface energy in coatings.

  • Liquid Crystals: Fluorinated backbones improve thermal stability .

Challenges and Research Gaps

Physical Property Characterization

Publicly accessible data on melting point, boiling point, and solubility are absent. Experimental studies are needed to:

  • Measure thermochemical stability.

  • Determine solubility in common solvents (e.g., THF, DMSO).

Scalability of Synthesis

Current methods from patents and journals require optimization for industrial-scale production:

  • Catalyst Development: Transition-metal catalysts could enhance regioselectivity.

  • Purification: Chromatography-free isolation remains a challenge for fluorinated compounds.

Future Directions

Catalytic Asymmetric Synthesis

Introducing chirality via organocatalysts or metal-ligand complexes could enable enantioselective routes to fluorinated pharmaceuticals.

Computational Modeling

Density functional theory (DFT) studies could predict reaction pathways and optimize synthetic conditions.

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